molecular formula C9H9N3O2 B15218894 (E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate

(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate

Cat. No.: B15218894
M. Wt: 191.19 g/mol
InChI Key: AQZNULXJKNGRRB-WEVVVXLNSA-N
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Description

(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate is a compound that belongs to the class of heterocyclic compounds, specifically pyrimidines. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and chemical properties. This compound is of interest in various fields including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate typically involves the reaction of heterocyclic ketene aminals with dialkyl acetylenedicarboxylates in the presence of ethyl acetate and a catalyst such as DMAP (4-dimethylaminopyridine) under reflux conditions . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free synthesis and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate undergoes various types of chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of (E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

[(2E)-1-cyano-2-(1H-pyrimidin-2-ylidene)ethyl] acetate

InChI

InChI=1S/C9H9N3O2/c1-7(13)14-8(6-10)5-9-11-3-2-4-12-9/h2-5,8,11H,1H3/b9-5+

InChI Key

AQZNULXJKNGRRB-WEVVVXLNSA-N

Isomeric SMILES

CC(=O)OC(/C=C/1\NC=CC=N1)C#N

Canonical SMILES

CC(=O)OC(C=C1NC=CC=N1)C#N

Origin of Product

United States

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